molecular formula C13H14N2O2S B2691246 Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate CAS No. 122352-22-1

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate

Cat. No.: B2691246
CAS No.: 122352-22-1
M. Wt: 262.33
InChI Key: FGTLPGZDKKFCDQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Properties

IUPAC Name

ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-12(16)7-9-3-5-10(6-4-9)11-8-18-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTLPGZDKKFCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate typically involves the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the electrophilic carbon of the ethyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group can yield an amino group .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H14N2O2S
  • Molecular Weight : 262.33 g/mol
  • CAS Number : 122352-22-1

The compound contains a thiazole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the ethyl acetate moiety enhances its solubility and bioavailability, making it a valuable candidate for drug development.

Anticancer Activity

Recent studies indicate that derivatives of thiazole compounds exhibit significant anticancer properties. Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate has been investigated for its ability to induce apoptosis in cancer cells. Research has shown that thiazole derivatives can target multiple cellular pathways involved in cancer progression, providing a promising avenue for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Thiazole derivatives are recognized for their effectiveness against bacterial and fungal infections. This compound has demonstrated potent antimicrobial effects in laboratory studies, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Thiazole derivatives have been linked to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of several thiazole derivatives, including this compound. The results indicated that this compound exhibited notable cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Screening

In another research project focused on developing new antibiotics, this compound was tested against resistant strains of bacteria. The findings revealed that this compound had superior activity compared to existing antibiotics, highlighting its potential as a new therapeutic agent .

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate is unique due to its specific structure, which combines the thiazole ring with an ethyl ester group. This combination enhances its solubility and reactivity, making it a versatile compound for various applications .

Biological Activity

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, supported by scientific data and case studies.

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₄N₂O₂S
  • Molecular Weight : 262.33 g/mol
  • CAS Number : 122352-22-1

Structure

The compound features a thiazole ring linked to a phenyl group and an ethyl acetate moiety, which contributes to its solubility and reactivity. The presence of nitrogen and sulfur atoms in its structure is significant for its biological interactions.

Target Interaction

This compound interacts with various biological targets through multiple mechanisms:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth by disrupting cell wall synthesis and function.
  • Antifungal Properties : It targets fungal cell membranes, leading to increased permeability and cell death.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing cytokine release.
  • Antitumor Activity : It induces apoptosis in cancer cells by affecting key signaling pathways associated with cell survival.

Biochemical Pathways

The biological activity is mediated through several biochemical pathways that include:

  • Inhibition of enzymes involved in pathogen metabolism.
  • Modulation of signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies reveal:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Antifungal Activity

The compound exhibits antifungal properties against common fungi:

  • Effective against Candida albicans, with an IC50 value demonstrating its potency in inhibiting fungal growth.

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation markers in cellular models:

  • Reduction in TNF-alpha and IL-6 levels was observed in treated macrophages.

Antitumor Activity

In cancer research, the compound has shown promising results:

  • Studies indicate cytotoxic effects on various cancer cell lines (e.g., HT29 colon cancer cells) with IC50 values comparable to standard chemotherapeutics like doxorubicin.
Cell LineIC50 (µg/mL)
HT295.0
Jurkat7.5

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study concluded that the compound exhibited broad-spectrum activity and could be a candidate for further development as an antibiotic agent .

Research on Antitumor Properties

In another study focusing on its anticancer potential, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity, particularly against colorectal cancer cells. The authors suggested that the thiazole moiety plays a crucial role in enhancing the compound's antitumor activity .

Q & A

Q. What are the common synthetic routes for Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate, and what intermediates are involved?

The synthesis typically involves multi-step protocols starting with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1). Key steps include:

  • Hydrazide formation : Reaction with hydrazine hydrate in methanol to yield 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide (2).
  • Thioamide synthesis : Condensation with phenyl isothiocyanate to form 2-[2-(2-amino-1,3-thiazol-4-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide (4).
  • Cyclization : Conversion to 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (5) under basic conditions. Final coupling with electrophilic benzamides (e.g., 4-chloromethyl-N-(aryl)benzamides) in DMF with LiH activation completes the synthesis .

Q. Which spectroscopic techniques are used to characterize this compound, and what key data are obtained?

  • IR spectroscopy : Identifies functional groups (e.g., N–H stretch at 3346 cm⁻¹, C=O stretch at 1679 cm⁻¹).
  • NMR spectroscopy : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm), while ¹³C NMR assigns carbons in the thiazole and benzene rings.
  • CHN analysis : Validates molecular formula (e.g., C₂₁H₂₄N₄O₂S for derivatives) .

Q. What in vitro assays are used to screen its biological activity?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
  • Enzyme inhibition : Tyrosinase inhibition studies (IC₅₀ determination) using spectrophotometric methods.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in thiazole-containing derivatives?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine bond lengths, angles, and torsion angles to confirm the thiazole ring geometry and substituent orientation. For example, bond lengths in the thiazole ring (C–S: ~1.72 Å, C–N: ~1.32 Å) validate resonance stabilization .
  • Twinning analysis : SHELXD/SHELXE address challenges in datasets from twinned crystals, common in heterocyclic compounds .

Q. How do structural modifications at the thiazole ring influence biological activity?

  • Substituent effects : Adding electron-withdrawing groups (e.g., -Br, -CF₃) at the 4-position enhances tyrosinase inhibition (e.g., IC₅₀ reduction from 12 µM to 5 µM).
  • Pharmacophore modeling : UCSF Chimera visualizes interactions between the thiazole NH₂ group and enzyme active sites (e.g., hydrogen bonding with His263 in tyrosinase) .
  • β3-Adrenergic receptor binding : Mirabegron analogs (sharing the 2-amino-1,3-thiazol-4-yl group) show that methyl substituents improve receptor affinity (Kd: 0.8 nM vs. 2.1 nM) .

Q. How can conflicting bioactivity data from different assay conditions be reconciled?

  • pH-dependent studies : For example, tyrosinase inhibition may vary at pH 6.8 (physiological) vs. pH 7.4 (assay standard) due to protonation of catalytic histidine residues.
  • Solubility adjustments : Use of co-solvents (e.g., DMSO ≤1%) or micellar formulations to address false negatives in aqueous assays .
  • Dose-response normalization : Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Q. What computational strategies optimize pharmacokinetic properties of derivatives?

  • LogP optimization : Introducing polar groups (e.g., -OH, -COOH) reduces logP from 3.2 to 2.1, improving aqueous solubility.
  • Metabolic stability : In silico CYP450 metabolism prediction (e.g., Cytochrome P450 module in Schrodinger) identifies labile ester groups for stabilization via methyl or tert-butyl substitution .

Methodological Notes

  • Crystallographic refinement : Use SHELXL for high-resolution data (d < 1.0 Å) to model disorder in flexible side chains .
  • Molecular visualization : UCSF Chimera’s Multiscale extension aids in docking studies of large assemblies (e.g., enzyme-cofactor complexes) .
  • Synthetic troubleshooting : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and optimize reaction times (e.g., 4–6 hours for hydrazide formation) to avoid byproducts .

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